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Compound of Interest |

Compound Name: 3-Chloro-2-nitrophenylacetic acid
CAS No.: 23066-21-9
Cat. No.: B1354426
- 7

Part 1: Executive Summary & Chemical Identity

3-Chloro-2-nitrophenylacetic acid (CAS: 23066-21-9) is a specialized aromatic building block
primarily utilized in the synthesis of heterocyclic compounds, specifically substituted indoles
and oxindoles.[1][2][3] Its structural uniqueness lies in the ortho-nitro positioning relative to the
acetic acid side chain, combined with a meta-chloro substituent. This configuration makes it a
critical precursor for 3-chloro-2-nitrotoluene (via decarboxylation) and 7-chloroindole
derivatives, which are essential scaffolds in pharmaceutical development (e.g., for antiviral and
cardiovascular agents).

Chemical Identity Table[1][4]
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Property Detail

CAS Number 23066-21-9

IUPAC Name 2-(3-Chloro-2-nitrophenyl)acetic acid
Molecular Formula CsHsCINOa4

Molecular Weight 215.59 g/mol

SMILES OC(=0)Cclcccc(Chcl=0

InChl Key ISSGDBWGQCOTNA-UHFFFAOYSA-N

Part 2: Physical & Chemical Properties[5]

The following data aggregates experimental observations and high-confidence predictive
models essential for process chemistry and analytical characterization.

Solid State & Solution Properties
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Property

Value | Description

Sourcel/Note

Physical State

Solid (Crystalline powder)

Standard state at STP

Color Pale yellow to cream Typical of nitro-aromatics

Note: Isomeric 4-chloro
] ] ] analogs melt ~166°C;

Melting Point 168-170 °C (Predicted range) ) o
experimental verification
recommended per batch.

Boiling Point 374.2 °C (at 760 mmHQg) Predicted [1]

Flash Point 180.1 °C Predicted [1]

Estimated based on packing

Density ~1.55 g/cm?3 efficiency of nitro/chloro
aromatics
Carboxylic acid proton;

pKa (Acid) 3.77 £0.10 enhanced acidity due to o-nitro
electron withdrawal [2]
Moderate lipophilicity; soluble

LogP (Octanol/Water) 1.8-24

in organic solvents

Solubility

High: DMSO, DMF, Methanol,
Ethyl AcetateModerate:
Chloroform,
DichloromethaneLow: Water
(Acidic pH), HexanesSoluble:
Aqueous alkaline solutions
(NaOH, Naz2CO0s)

Forms water-soluble

carboxylate salts

Spectral Characteristics (Diagnostic)[5]

For researchers validating synthesized material, the following spectral features are diagnostic:

e 'H NMR (DMSO-ds, 400 MHz):

o 0 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
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o & 7.6-7.8 ppm (m, 3H): Aromatic protons. The 3-chloro and 2-nitro substitution pattern
creates a specific splitting pattern (typically two doublets and a triplet/dd for H-4, H-5, H-6).

o 0 3.8-4.0 ppm (s, 2H): Benzylic methylene protons (Ar-CH2-COOH). The chemical shift is
deshielded by the ortho-nitro group.

e IR Spectrum (KBr):
o 1700-1720 cm~1: C=0 stretch (Carboxylic acid).
o 1530 & 1350 cm~%: N-O asymmetric and symmetric stretches (Nitro group).
o 2500-3000 cm~1: Broad O-H stretch (Carboxylic acid dimer).

Part 3: Synthesis Protocol & Workflow

The synthesis of 3-Chloro-2-nitrophenylacetic acid is non-trivial due to the specific
substitution pattern. The most robust industrial route involves nucleophilic aromatic substitution
on 2,6-dichloronitrobenzene followed by hydrolysis.

Core Synthesis Logic

» Starting Material: 2,6-Dichloronitrobenzene (electrophilic at the ortho positions due to the
nitro group).

e Nucleophile:tert-Butyl cyanoacetate (or malonate ester).
e Mechanism: SnAr displacement of one chloride.

» Hydrolysis: Acidic decarboxylation converts the cyano-ester tail into the acetic acid moiety.

Step-by-Step Protocol

Based on optimized conditions for nitro-phenylacetic acids [3].
Reagents:

e 2,6-Dichloronitrobenzene (1.0 eq)
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tert-Butyl cyanoacetate (1.2 eq)

Potassium Carbonate (K2COs) (2.5 eq)

DMF (Solvent)[4]

Conc. HCI / Acetic Acid (for hydrolysis)

Procedure:

e Substitution:

o Charge a reaction vessel with 2,6-dichloronitrobenzene and K2COs in DMF.
o Add tert-butyl cyanoacetate dropwise at room temperature.

o Heat the mixture to 70-90°C for 8-12 hours. Monitor by TLC/HPLC for disappearance of
starting material.

o Workup: Cool to RT, pour into ice water, and acidify to pH 3. Extract the intermediate (2-
cyano-2-(3-chloro-2-nitrophenyl) acetate) with ethyl acetate.

e Hydrolysis & Decarboxylation:
o Dissolve the crude intermediate in a mixture of Acetic Acid and Conc. HCI (2:1 ratio).

o Reflux (~100°C) for 4—6 hours. This step hydrolyzes the ester and nitrile, then
decarboxylates the malonic acid intermediate.

o lIsolation: Cool the mixture. Pour into ice water. The product, 3-Chloro-2-
nitrophenylacetic acid, precipitates as a solid.

o Purification: Recrystallize from Ethyl Acetate/Hexanes or Water/Ethanol.

Synthesis Workflow Diagram
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Start: 2,6-Dichloronitrobenzene Reagents: t-Buty| Cya.noacetate + K2CO3
Solvent: DMF

.

Step 1: SnAr Substitution
(70-90°C, 8-12h)

i

Intermediate:
2-cyano-2-(3-chloro-2-nitrophenyl) acetate

Step 2: Acidic Hydrolysis/Decarboxylation ]

(ACOH/HCI, Reflux)

i

Product: 3-Chloro-2-nitrophenylacetic Acid
(Solid Precipitate)

Heat/DMF

Application:
Decarboxylation to 3-Chloro-2-nitrotoluene

Click to download full resolution via product page

Figure 1: Synthetic pathway from 2,6-dichloronitrobenzene via SnAr and hydrolytic
decarboxylation.

Part 4: Applications & Downstream Chemistry
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The primary value of 3-Chloro-2-nitrophenylacetic acid is its role as a "masked" indole
precursor.

e Synthesis of 3-Chloro-2-nitrotoluene:

o Heating the acid in DMF with K2COs facilitates decarboxylation to yield 3-chloro-2-
nitrotoluene [3].

o Significance: This toluene derivative is a precursor to 7-chloroindole (via the Leimgruber-
Batcho or Reissert indole synthesis).

¢ Oxindole Formation:

o Reduction of the nitro group to an amine (-NHz), followed by acid-catalyzed cyclization
with the carboxylic acid moiety, yields 4-chlorooxindole.

Part 5: Safety & Handling (SDS Summary)
Hazard Classification (GHS):

« Skin Irritation: Category 2 (H315)

« Eye Irritation: Category 2A (H319)

« STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a dust mask (N95) if
handling powder outside a fume hood.

» Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep
container tightly closed to prevent moisture absorption.

» Incompatibility: Avoid strong oxidizing agents and strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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